molecular formula C8H8N4O B1384214 5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 842129-12-8

5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No. B1384214
M. Wt: 176.18 g/mol
InChI Key: DMZMJLYKSZJTIV-UHFFFAOYSA-N
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Description

The compound “5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, Schiff bases can be prepared through the condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds is often studied using Density Functional Theory . The complete assignments of these compounds are usually performed based on experimental data and potential energy distribution of the vibrational modes .


Chemical Reactions Analysis

Similar compounds, such as 5-(3-aminophenyl)tetrazole, have been studied for their corrosion inhibition properties . These studies often involve examining the effects of the compound on different metallic substrates.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-aminophenylboronic acid, can be found in chemical databases .

Scientific Research Applications

Chemical and Physical Properties

  • Synthesis and Potentiometric Analysis : Alkan et al. (2007) and Yüksek et al. (2004, 2008, 2015) have conducted studies focusing on the synthesis of various 1,2,4-triazole derivatives, including those related to 5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one. These studies involved potentiometric titration in non-aqueous solvents to determine the acidity and pKa values, indicating their interest in the chemical properties of these compounds (Alkan et al., 2007), (Yüksek et al., 2004), (Yüksek et al., 2008), (Yüksek et al., 2015).

  • Structural Analysis : Studies like those by Xu et al. (2006) and Yüksek et al. (2005) on the crystal structure and NMR calculations of triazole derivatives further contribute to understanding the structural aspects of compounds like 5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one (Xu et al., 2006), (Yüksek et al., 2005).

Biological Activities and Applications

  • Antioxidant Activities : Several studies, including those by Alkan et al. (2007) and Yüksek et al. (2015), have explored the antioxidant activities of 1,2,4-triazole derivatives, providing insights into their potential biological applications (Alkan et al., 2007), (Yüksek et al., 2015).

  • Antimicrobial and Antitumor Properties : Research by Bektaş et al. (2007) and Demirbas et al. (2002) has demonstrated the antimicrobial and antitumor properties of certain 1,2,4-triazole derivatives, suggesting their potential in medical applications (Bektaş et al., 2007), (Demirbas et al., 2002).

  • Enzyme Inhibitory Effects : A study by Medetalibeyoğlu et al. (2022) explored the acetylcholinesterase inhibitory effects of novel 1,2,4-triazole derivatives, indicating a potential application in neurodegenerative disease research (Medetalibeyoğlu et al., 2022).

  • Photoluminescence Properties : Gusev et al. (2012) investigated the photoluminescence properties of certain triazol-quinazolines, an area which could have implications in material science and electronics (Gusev et al., 2012).

Safety And Hazards

The safety and hazards of similar compounds are usually determined through laboratory testing and are documented in Material Safety Data Sheets .

Future Directions

Future research on similar compounds may focus on improving their properties or finding new applications. For example, there is ongoing research on the use of 5-(3-aminophenyl)tetrazole as a corrosion inhibitor for different alloys .

properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZMJLYKSZJTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Reactant of Route 2
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Reactant of Route 3
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Reactant of Route 4
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Reactant of Route 5
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Reactant of Route 6
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

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